molecular formula C19H30N2O3 B2474548 tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate CAS No. 903587-86-0

tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate

Cat. No.: B2474548
CAS No.: 903587-86-0
M. Wt: 334.46
InChI Key: SXQFCTNCKGGCEW-UHFFFAOYSA-N
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Description

tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate: is a chemical compound with the molecular formula C18H28N2O3. It is a derivative of piperidine, a six-membered ring containing one nitrogen atom. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate typically involves the reaction of tert-butyl carbamate with 1-benzyl-4-hydroxypiperidine-4-yl ethylamine. The reaction is carried out under controlled conditions, often using a base such as sodium hydride or potassium carbonate to facilitate the formation of the carbamate linkage .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and stringent quality control measures to ensure the purity and consistency of the final product. The process may also include purification steps such as recrystallization or chromatography to remove any impurities .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a primary amine .

Scientific Research Applications

Chemistry: In organic synthesis, tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate is used as a building block for the synthesis of more complex molecules.

Biology and Medicine: Its piperidine ring is a common motif in many pharmaceuticals, and the presence of the carbamate group can enhance the compound’s stability and bioavailability .

Industry: In the industrial sector, this compound may be used in the production of specialty chemicals and materials. Its versatility and reactivity make it suitable for various applications, including the synthesis of polymers and other advanced materials .

Mechanism of Action

The mechanism of action of tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The piperidine ring can interact with various receptors and enzymes, modulating their activity. The carbamate group may also play a role in stabilizing the compound and enhancing its binding affinity to target molecules .

Comparison with Similar Compounds

Uniqueness: tert-Butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate is unique due to the presence of both the benzyl and hydroxypiperidinyl groups. This combination provides a distinct set of chemical properties, making it valuable in various applications. Its structure allows for multiple functionalizations, enhancing its versatility in synthetic and medicinal chemistry .

Properties

IUPAC Name

tert-butyl N-[2-(1-benzyl-4-hydroxypiperidin-4-yl)ethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(22)20-12-9-19(23)10-13-21(14-11-19)15-16-7-5-4-6-8-16/h4-8,23H,9-15H2,1-3H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXQFCTNCKGGCEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCC1(CCN(CC1)CC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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